2-Chloro-4-cyanobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 181.57 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom at the second position and a cyano group at the fourth position. It is classified as a benzoic acid derivative and is significant in organic synthesis and various industrial applications due to its unique chemical properties .
The synthesis of 2-chloro-4-cyanobenzoic acid can be achieved through several methods:
In industrial settings, large-scale chlorination processes are often employed. Continuous flow reactors and advanced catalytic systems are utilized to enhance efficiency and ensure high yields . The reaction conditions, including temperature and pressure, are critical for maximizing production.
The molecular structure of 2-chloro-4-cyanobenzoic acid can be represented by its canonical SMILES notation: C1=CC(=C(C=C1C#N)Cl)C(=O)O
. The structure features:
2-Chloro-4-cyanobenzoic acid participates in various chemical reactions:
The mechanism of action for 2-chloro-4-cyanobenzoic acid primarily revolves around its reactivity due to the presence of both chlorine and cyano groups.
2-Chloro-4-cyanobenzoic acid has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2